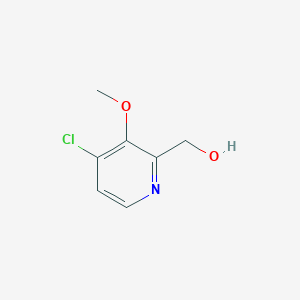

(4-Chloro-3-methoxypyridin-2-yl)methanol

カタログ番号 B3008752

CAS番号:

170621-85-9

分子量: 173.6

InChIキー: ISRRJUHDGVMYLE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

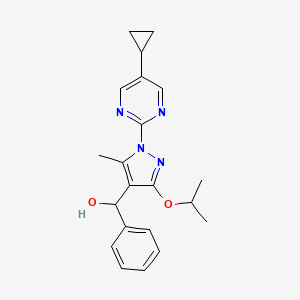

“(4-Chloro-3-methoxypyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “(4-Chloro-3-methoxypyridin-2-yl)methanol” involves complex chemical reactions. Pyrrolidine, a nitrogen heterocycle, is often used in the synthesis of such compounds . The synthesis process can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “(4-Chloro-3-methoxypyridin-2-yl)methanol” is characterized by a pyridine ring, which is a basic heterocyclic aromatic organic compound . The molecule has a molecular weight of 173.6 .Chemical Reactions Analysis

The chemical reactions involving “(4-Chloro-3-methoxypyridin-2-yl)methanol” are complex and can involve various reagents and conditions . For example, Grignard reagents can be added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C to afford 2-substituted pyridines .科学的研究の応用

- Schiff bases and their metal complexes have garnered attention due to their extensive applications. These complexes play a crucial role as antimicrobial agents . Further research could explore the specific mechanisms by which this compound exhibits antimicrobial activity.

- The compound’s structure suggests it may possess antioxidant properties. Investigating its ability to scavenge free radicals and protect against oxidative stress could be valuable .

- While limited antibacterial activity has been observed for certain compounds targeting AcpS-PPTase, it’s essential to consider both AcpS-PPTase and Sfp-PPTase enzymes for effective antibacterial agents .

- Evaluating the compound’s impact on Mycobacterium tuberculosis could provide insights into its anti-tubercular properties. In vitro assays, such as the MTT assay, can determine its inhibitory concentration (IC50) .

Antimicrobial Properties

Antioxidant Potential

Antibiotic Activity

Anti-Tubercular Potential

特性

IUPAC Name |

(4-chloro-3-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRRJUHDGVMYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-methoxypyridin-2-yl)methanol | |

Synthesis routes and methods

Procedure details

30 g (173mmol) of 4-chloro-3-methoxy-2-methylpyridine N-oxide (cf. Example 1a) were dissolved in 100 ml of glacial acetic acid, after which 150 ml of acetic anhydride were added dropwise, at 80° C. and while stirring, and the mixture was then stirred at 110° C. for 2 h. The mixture was then cooled down to 80° C. and 200 ml of methanol were added dropwise; the mixture was then heated to boiling for 15 min. and, after having been cooled down, concentrated in vacuo; the residue was taken up in methanol and this mixture was allowed to flow into 300 ml of 1.5N methanolic sodium hydroxide solution, with this mixture then being stirred at 20° C. for 30 min. and concentrated in vacuo; the residue was taken up in water, and this mixture extracted three times with dichloromethane, with the organic phase being dried and concentrated; the residue was crystallized using petroleum ether. 23 g of product were obtained, m.p. 64°-66° C.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)

![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008691.png)